1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine
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Overview
Description
1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is known for its potential pharmacological properties, including its role as a dopamine uptake inhibitor .
Preparation Methods
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of piperazine with 4-ethylbenzyl chloride and 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with dopamine transporters. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission . This action is mediated through its binding to the dopamine transporter protein, blocking the reabsorption of dopamine into presynaptic neurons .
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine can be compared with other piperazine derivatives such as:
1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine: This compound also acts as a dopamine uptake inhibitor but has different substituents on the piperazine ring.
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine: Known for its high affinity for sigma receptors, this compound has modifications that affect its binding properties.
Properties
Molecular Formula |
C22H30N2 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C22H30N2/c1-2-20-10-12-22(13-11-20)19-24-17-15-23(16-18-24)14-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-13H,2,6,9,14-19H2,1H3 |
InChI Key |
ZGTIYVMUCOZVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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